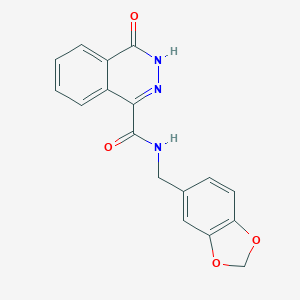
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as DMPT, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Summary of the Application
The compound N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine and its derivatives have been synthesized and screened for antibacterial , antifungal , and anthelmintic activity . Additionally, it has been used in latent fingerprint analysis .
Methods of Application or Experimental Procedures
A series of five N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and its five alkylated piperazine derivatives have been synthesized, characterized, and screened for their biological activities .
Results or Outcomes
Some of the compounds showed significant biological activities. Molecular docking to crystal structures of target proteins revealed that active compounds show similar binding poses as that of standards, indicating good correlation of the binding energy with observed in vitro data for the active compounds .
2. Synthesis of Levobupivacaine Hydrochloride
Summary of the Application
The compound N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is used as an initial material in the synthesis of Levobupivacaine Hydrochloride , a local anesthetic .
Methods of Application or Experimental Procedures
Starting with the readily available and cost-effective N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride was obtained .
Results or Outcomes
Levobupivacaine hydrochloride was obtained with high purity (chemical purity of 99.90% and enantiomeric excess (ee) values of 99.30%). The total yield of the three steps was 45% .
3. Methanimine Derivative
Summary of the Application
The compound “N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine” is a derivative of Methanimine. Methanimine derivatives are often used in the study of molecular structures, energetics, and reactions .
Methods of Application or Experimental Procedures
The compound is studied using various spectroscopic techniques and computational methods to understand its structure and reactivity .
Results or Outcomes
The results of these studies contribute to our understanding of the behavior of Methanimine and its derivatives in different environments, such as in chemical reactions or in various states of matter .
4. Synthesis of Heterocycles and Acyclic Systems
Summary of the Application
N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry. They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
Methods of Application or Experimental Procedures
N,N-Dialkyl amides are used to deliver different functional groups such as amino (R-NMe 2 ), formyl (R-CHO), methylene (R-CH 2 ), cyano (R-CN), amidoalkyl (CH 2 N (CH 3 )-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2 ), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .
Results or Outcomes
The use of N,N-Dialkyl amides in the synthesis of heterocycles and functionalization of acyclic systems has been highlighted in recent publications .
5. Methanimine Derivative
Summary of the Application
The compound “N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine” is a derivative of Methanimine. Methanimine derivatives are often used in the study of molecular structures, energetics, and reactions .
Methods of Application or Experimental Procedures
The compound is studied using various spectroscopic techniques and computational methods to understand its structure and reactivity .
Results or Outcomes
The results of these studies contribute to our understanding of the behavior of Methanimine and its derivatives in different environments, such as in chemical reactions or in various states of matter .
6. Synthesis of Heterocycles and Acyclic Systems
Summary of the Application
N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry. They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
Methods of Application or Experimental Procedures
N,N-Dialkyl amides are used to deliver different functional groups such as amino (R-NMe 2 ), formyl (R-CHO), methylene (R-CH 2 ), cyano (R-CN), amidoalkyl (CH 2 N (CH 3 )-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2 ), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .
Results or Outcomes
The use of N,N-Dialkyl amides in the synthesis of heterocycles and functionalization of acyclic systems has been highlighted in recent publications .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-6-8-13(2)16(12)19-17-18-15(11-20-17)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFQYHGTLTVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B479449.png)


![N-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-2,2-diphenylacetamide](/img/structure/B479480.png)
![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)